molecular formula C19H15ClN2O3 B251695 N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B251695
M. Wt: 354.8 g/mol
InChI Key: BVECWNSBAPMUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is responsible for the regulation of salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction.

Mechanism of Action

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 inhibits N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide function by binding to the cytoplasmic side of the N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide protein, near the ATP binding site. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 prevents the binding of ATP to N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, which is required for the opening of the chloride ion channel. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to be a selective inhibitor of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, with no significant effect on other chloride ion channels.
Biochemical and Physiological Effects:
N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to restore normal salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has also been shown to reduce inflammation and improve lung function in animal models of CF. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a therapeutic agent for the treatment of CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction.

Advantages and Limitations for Lab Experiments

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied in vitro and in vivo for its potential therapeutic applications in CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to be a selective inhibitor of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, with no significant effect on other chloride ion channels. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a monotherapy or in combination with other N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide modulators for the treatment of CF. However, N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has limitations in terms of its bioavailability, stability, and toxicity. Further research is needed to optimize the formulation and dosage of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 for clinical use.

Future Directions

Future research on N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 should focus on optimizing the formulation and dosage of the compound for clinical use. Further studies are needed to evaluate the safety and efficacy of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 in human clinical trials. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 may also have potential applications in other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and pancreatitis. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 may also have potential applications in non-CF related diseases, such as diarrhea, polycystic kidney disease, and secretory diarrhea associated with cholera and other infectious diseases. Further research is needed to explore the full therapeutic potential of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 in various diseases.

Synthesis Methods

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid. The second step involves the reaction of N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid with furfurylamine to form N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide.

Scientific Research Applications

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to inhibit N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide function in vitro and in vivo, leading to the restoration of normal salt and water transport across the epithelial cells. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has also been shown to improve lung function and reduce inflammation in animal models of CF. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a monotherapy or in combination with other N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide modulators for the treatment of CF.

properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-[4-[(2-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-12-4-9-15(16(20)11-12)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

BVECWNSBAPMUCA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.